1,5-Dibromo-2,4-bis(dibromomethyl)benzene
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Overview
Description
1,5-Dibromo-2,4-bis(dibromomethyl)benzene is a halogenated aromatic compound with the molecular formula C8H4Br6. It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 5, and two dibromomethyl groups at positions 2 and 4. This compound is known for its high bromine content, which imparts unique chemical properties and reactivity.
Scientific Research Applications
1,5-Dibromo-2,4-bis(dibromomethyl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,4-bis(dibromomethyl)benzene can be synthesized through the bromination of 1,5-dimethyl-2,4-dibromobenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibromo-2,4-bis(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkyl groups (R-).
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base (e.g., NaOH) or nucleophilic reagents under reflux conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of brominated benzoic acids or other oxidized products.
Reduction Reactions: Formation of less brominated or debrominated benzene derivatives.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2,4-bis(dibromomethyl)benzene involves its interaction with various molecular targets and pathways. The high bromine content makes the compound highly reactive, allowing it to participate in electrophilic aromatic substitution reactions. The bromine atoms can also form halogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
1,4-Dibromo-2,5-bis(dibromomethyl)benzene: Similar structure but with bromine atoms at different positions.
1,2-Dibromo-4,5-bis(dibromomethyl)benzene: Another isomer with bromine atoms at positions 1 and 2.
1,5-Dibromo-2,4-difluorobenzene: Contains fluorine atoms instead of dibromomethyl groups.
Uniqueness: 1,5-Dibromo-2,4-bis(dibromomethyl)benzene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple bromine atoms enhances its potential for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
1,5-dibromo-2,4-bis(dibromomethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,7-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJKKHIWQTWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(Br)Br)Br)Br)C(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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